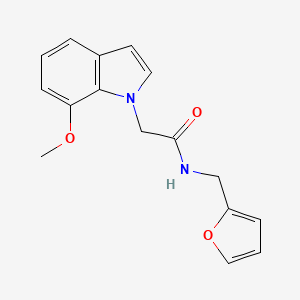![molecular formula C22H28N2O5S B11146802 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11146802.png)
2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazolo[3,2-a]pyrimidine derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells . It also exhibits antibacterial and anti-inflammatory activities, making it a potential candidate for the development of new antibiotics and anti-inflammatory drugs . In the field of materials science, this compound can be used as a building block for the synthesis of functional organic materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazolo[3,2-a]pyrimidine moiety can bind to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to 2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolo[3,2-a]pyrimidine derivatives, such as methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical properties
Properties
Molecular Formula |
C22H28N2O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-7-17-20(25)24-19(14-8-9-15(27-5)16(10-14)28-6)18(13(4)23-22(24)30-17)21(26)29-11-12(2)3/h8-10,12,17,19H,7,11H2,1-6H3 |
InChI Key |
CYGSIFGDUIMDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146723.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B11146728.png)
![1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146730.png)
![4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide](/img/structure/B11146748.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11146754.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11146763.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11146772.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11146780.png)
![ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B11146786.png)
![7-Methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146790.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146796.png)
![N-benzyl-6-imino-11-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146797.png)
